molecular formula C18H20ClN3O3S B2553808 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396809-90-7

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2553808
CAS No.: 1396809-90-7
M. Wt: 393.89
InChI Key: ISVIUAWCULYILW-UHFFFAOYSA-N
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Description

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a benzenesulfonamide group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with an isonicotinoyl group through a nucleophilic substitution reaction.

    Sulfonamide Formation: The functionalized piperidine derivative is then reacted with a chlorinated benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the aromatic ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    3-chloro-N-((1-pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide: Similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

3-chloro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-16-2-1-3-17(12-16)26(24,25)21-13-14-6-10-22(11-7-14)18(23)15-4-8-20-9-5-15/h1-5,8-9,12,14,21H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVIUAWCULYILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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